(5-Hydroxypyridin-3-yl)boronic acid

Stability Protodeboronation Pyridine Boronic Acid

Choose this thermally stable 3-pyridinyl boronic acid over unstable 2-isomers to avoid protodeboronation and ensure consistent, high-yield Suzuki-Miyaura couplings. Its orthogonal reactivity—boronic acid for C–C bond formation and free hydroxyl for downstream derivatization—enables efficient construction of diverse 3,5-disubstituted pyridine libraries. Validated in PI3K/mTOR dual inhibitor research and patent literature. Supplied at ≥98% purity, ready for medicinal chemistry and process development.

Molecular Formula C5H6BNO3
Molecular Weight 138.917
CAS No. 1208308-11-5
Cat. No. B596571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Hydroxypyridin-3-yl)boronic acid
CAS1208308-11-5
Molecular FormulaC5H6BNO3
Molecular Weight138.917
Structural Identifiers
SMILESB(C1=CC(=CN=C1)O)(O)O
InChIInChI=1S/C5H6BNO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8-10H
InChIKeyLDIJJCLRXUCETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (5-Hydroxypyridin-3-yl)boronic acid CAS 1208308-11-5: A Key Heteroaryl Boronic Acid Building Block


(5-Hydroxypyridin-3-yl)boronic acid (CAS 1208308-11-5) is a heteroaryl boronic acid characterized by a pyridine ring with a hydroxyl group at the 5-position and a boronic acid moiety at the 3-position. It is a versatile organoboron reagent primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds in complex molecules . As a commercially available building block typically supplied at 98% purity, its utility in medicinal chemistry is highlighted by its role as a key intermediate in the study of dual PI3-kinase/mTOR inhibitors .

Risks of Substituting (5-Hydroxypyridin-3-yl)boronic acid CAS 1208308-11-5 with Unqualified Analogs


Substituting (5-Hydroxypyridin-3-yl)boronic acid with other pyridinyl boronic acids or related heteroaryl building blocks is not a straightforward procurement decision due to profound differences in stability, reactivity, and biological outcome. In pyridine boronic acids, the position of the boronic acid moiety relative to the ring nitrogen dictates its electronic properties and, consequently, its thermal stability and tendency to undergo protodeboronation [1]. A 2-pyridineboronic acid, for instance, is known to be thermally unstable, whereas the 3- and 4-isomers exhibit greater thermal stability [2]. Furthermore, the specific regiochemistry of the hydroxyl and boronic acid groups is critical for the synthesis of biologically active molecules; a shift in substitution pattern can completely alter the pharmacophore and lead to a loss of activity in the final target compound, as evidenced by the specific use of the 5-hydroxy-3-yl isomer in developing PI3K/mTOR inhibitors .

Quantitative Differentiation Guide for (5-Hydroxypyridin-3-yl)boronic acid CAS 1208308-11-5


Thermal Stability of 3-Pyridinylboronic Acids Over the Unstable 2-Isomer

(5-Hydroxypyridin-3-yl)boronic acid, bearing the boronic acid at the 3-position of the pyridine ring, is predicted to share the thermal stability characteristics of 3-pyridineboronic acid. This is in stark contrast to 2-pyridineboronic acids, which are known to be thermally unstable [1]. The stability of the 3-isomer is a crucial factor in ensuring reliable reaction outcomes and minimizing unwanted byproducts from premature deboronation during storage or reaction setup.

Stability Protodeboronation Pyridine Boronic Acid

Regiochemistry Enables Participation in Potent PI3K/mTOR Dual Inhibitors

The 5-hydroxy-3-yl regiochemistry of this boronic acid is specifically validated for constructing potent dual PI3-kinase/mTOR inhibitors, a class of oncology therapeutics . Changing the position of the boronic acid or hydroxyl group to other regioisomers (e.g., the 4-yl or 2-yl analogs) would result in a different final product architecture that is unlikely to maintain the same biological activity profile. While direct IC50 data for the boronic acid itself is not available, its use as a building block is documented in patent literature for generating active molecules .

PI3K mTOR Kinase Inhibitor

Superior Suzuki Coupling Efficiency of 3-Pyridinyl Boronic Acids vs. Unstable 2-Pyridyl Analogs

The efficacy of the Suzuki-Miyaura reaction is highly dependent on the stability of the boronic acid coupling partner. The thermal instability of 2-pyridineboronic acids often leads to poor yields due to decomposition, whereas 3-pyridineboronic acids, including (5-Hydroxypyridin-3-yl)boronic acid, are more robust and therefore expected to provide superior and more reproducible yields [1]. This is supported by general literature noting the poor stability and low efficiency of reactions involving 2-pyridyl nucleophiles [2].

Suzuki-Miyaura Cross-Coupling Reaction Efficiency

Recommended Procurement Scenarios for (5-Hydroxypyridin-3-yl)boronic acid CAS 1208308-11-5


Synthesis of Dual PI3K/mTOR Kinase Inhibitors for Oncology Research

Procurement is justified for medicinal chemistry programs specifically targeting the PI3K/mTOR signaling pathway. As documented, this exact building block has been employed in the study of imidazolopyrimidines as dual PI3-kinase/mTOR inhibitors, and its use is detailed in relevant patent literature . This scenario leverages the compound's unique regiochemistry to ensure the synthesized inhibitor retains the structural features necessary for biological activity.

Robust and Scalable Suzuki-Miyaura Cross-Couplings in Process Chemistry

This building block should be prioritized over its 2-pyridinyl analogs in process development and scale-up. Its inherent thermal stability as a 3-pyridinyl isomer ensures more consistent and reliable reaction performance, mitigating the risk of yield loss from premature protodeboronation . This leads to more predictable and cost-effective large-scale syntheses, a critical factor in industrial procurement decisions.

Construction of Focused Libraries of 3,5-Disubstituted Pyridine Derivatives

For researchers building diverse libraries of 3,5-disubstituted pyridines, (5-Hydroxypyridin-3-yl)boronic acid is an ideal starting material. Its two distinct functional handles allow for sequential derivatization. The boronic acid moiety facilitates the first coupling step, while the hydroxyl group remains available for further functionalization or serves as a key pharmacophoric element [1]. This orthogonal reactivity is not present in non-hydroxylated analogs and provides a clear advantage in molecular diversity.

Technical Documentation Hub

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